4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde
Description
Properties
IUPAC Name |
4-methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-10-24-20(16-6-5-7-18(12-16)26-2)22-23-21(24)28-14-17-11-15(13-25)8-9-19(17)27-3/h4-9,11-13H,1,10,14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFNEGYCIJKGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NN=C(N2CC=C)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features multiple functional groups that contribute to its biological activity. The triazole ring is particularly notable for its role in various pharmacological applications.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential, particularly against various cancer cell lines. For instance, the compound exhibited significant antiproliferative effects with IC50 values ranging from 2.2 to 5.3 µM against different cancer types, including breast cancer (MCF-7) and colorectal cancer (HCT 116) cells .
Table 1: Antiproliferative Activity of 4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.2 |
| HCT 116 | 3.7 |
| HEK 293 | 5.3 |
Antioxidant Properties
The compound also demonstrates notable antioxidant activity. In vitro assays showed that it can scavenge free radicals effectively, which may contribute to its anticancer effects by reducing oxidative stress in cells .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity against several strains of bacteria. Notably, it demonstrated a minimum inhibitory concentration (MIC) of 8 µM against Enterococcus faecalis, indicating potential for use in treating bacterial infections .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The triazole moiety is known to interfere with cellular processes that promote cancer cell growth.
- Antioxidative Mechanisms : By enhancing the cellular antioxidant defense system, the compound reduces oxidative damage, which is crucial in cancer prevention.
- Antibacterial Mechanisms : The presence of the sulfanyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Case Studies
Several studies have provided insights into the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in MDPI reported that derivatives of similar structures showed potent antiproliferative activity across various cancer cell lines, supporting the hypothesis that modifications in structure can enhance efficacy .
- Antioxidant Activity Assessment : Research indicated that compounds with similar methoxy and triazole functionalities exhibited superior antioxidant activities compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
- Antibacterial Screening : A comprehensive antibacterial screening revealed that compounds featuring similar structural motifs had significant inhibitory effects against Gram-positive bacteria, suggesting a broader application in infectious diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes Compound A and its closest structural analogues, highlighting substituent variations and their implications:
| Compound Name | Substituents (Triazole Positions) | Molecular Formula | Key Features | Biological Activity (Reported) | Reference |
|---|---|---|---|---|---|
| Compound A | 3: Sulfanylmethyl-benzaldehyde; 4: Prop-2-enyl; 5: 3-Methoxyphenyl | C₂₂H₂₁N₃O₃S | Allyl group enhances lipophilicity; dual methoxy groups improve solubility. | Inferred antimicrobial/antitumor (based on triazole SAR) | [16] |
| 3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde | 3: Sulfanylmethyl-benzaldehyde; 4: Methyl; 5: Amino | C₁₂H₁₃N₅O₂S | Amino group increases polarity; methyl substituent reduces steric bulk. | Not explicitly reported; potential for enhanced solubility. | [16] |
| 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one | 3: Ethyl-4-methoxyphenyl; 4: 3-Methoxyphenyl; 5: Ketone | C₁₈H₁₇N₃O₃ | Triazolone core; dual methoxy groups. | Antimicrobial, antitumor [7]. | [7] |
| CP 55 (E)-4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol | 3: Thiol; 4: Trifluoromethylphenyl; 5: Bromobenzylidene | C₁₆H₁₁BrF₃N₄S | Trifluoromethyl enhances metabolic stability; bromine adds halogen bonding potential. | Antifungal, enzyme inhibition [5]. | [5] |
| 4-Methoxy-N′-(2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide | 3: Sulfanyl-acetyl; 4: Methyl; 5: Pyridinyl | C₁₉H₂₀N₆O₃S | Pyridine ring introduces basicity; hydrazide moiety supports hydrogen bonding. | Anti-inflammatory, antimicrobial [9]. | [9] |
Comparison with Analogues :
- : Uses 4-amino-triazole intermediates, favoring milder conditions due to amino group reactivity [16].
Physicochemical and Crystallographic Data
While direct data for Compound A is unavailable, insights can be drawn from analogues:
- : Reports a triazolone derivative with a mean σ(C–C) bond length of 0.004 Å and R factor = 0.055, indicating high crystallinity [7].
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for preparing this compound? The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing substituted benzaldehyde derivatives (e.g., 4-amino-triazole precursors) with thiol-containing triazoles in ethanol under acidic catalysis (e.g., glacial acetic acid). Purification typically involves solvent evaporation and recrystallization .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent choice: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
- Catalysis: Microwave-assisted synthesis or Lewis acids (e.g., ZnCl₂) can reduce reaction time .
- Workup: Column chromatography with gradients of ethyl acetate/hexane is effective for isolating intermediates .
Structural Characterization
Basic: What analytical techniques are essential for confirming the structure?
- 1H/13C NMR: Assign methoxy (δ ~3.8 ppm), benzaldehyde protons (δ ~9.8–10.2 ppm), and triazole protons (δ ~7.5–8.5 ppm) .
- FTIR: Confirm sulfanyl (C–S stretch, ~650 cm⁻¹) and aldehyde (C=O stretch, ~1700 cm⁻¹) groups .
Advanced: How can ambiguous spectral signals be resolved?
- 2D NMR (COSY, HSQC): Resolve overlapping aromatic and triazole proton signals .
- X-ray crystallography: Provides definitive bond-length and stereochemical data for the triazole core and methoxy substituents .
Biological Activity Evaluation
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme inhibition: Target kinases or cytochrome P450 isoforms using fluorescence-based assays .
- Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: How to address discrepancies in bioactivity data across studies?
- Dose-response curves: Validate IC₅₀ values using multiple replicates and controls .
- Metabolic stability: Assess compound degradation in liver microsomes to rule out false negatives .
Reactivity and Functional Group Transformations
Basic: Which functional groups are most reactive?
- The aldehyde group undergoes nucleophilic addition (e.g., forming hydrazones) .
- The sulfanyl (–S–) group participates in oxidation (to sulfoxide/sulfone) or alkylation reactions .
Advanced: How to study reaction mechanisms computationally?
- DFT calculations: Model transition states for triazole ring formation or sulfanyl oxidation .
- MD simulations: Predict solvent effects on reaction pathways .
Handling Data Contradictions
Basic: Why might biological activity vary between similar derivatives?
- Substituent effects: Methoxy groups at C3 vs. C4 alter steric hindrance and hydrogen bonding .
- Solubility: Prop-2-enyl groups may enhance membrane permeability compared to alkyl chains .
Advanced: How to validate conflicting synthetic yields?
- Reproducibility checks: Ensure consistent reagent purity (e.g., anhydrous ethanol) and reaction scales .
- In situ monitoring: Use HPLC-MS to track intermediate formation and side reactions .
Computational Modeling
Basic: What docking tools predict binding affinity for drug design?
- AutoDock Vina: Screen against protein targets (e.g., EGFR) using the triazole core as a pharmacophore .
- SwissADME: Predict pharmacokinetic properties (e.g., logP, bioavailability) .
Advanced: How to refine QSAR models for this compound?
- Descriptor selection: Include electronic parameters (e.g., Hammett σ) for methoxy and sulfanyl groups .
- Validation: Use leave-one-out cross-validation to avoid overfitting .
Stability and Degradation
Basic: What conditions accelerate compound degradation?
- pH extremes: Aldehydes degrade rapidly in alkaline conditions (pH > 10) .
- Light/heat: Store in amber vials at –20°C to prevent photolysis and thermal decomposition .
Advanced: How to identify degradation products?
- LC-HRMS: Detect oxidation products (e.g., sulfones) and hydrolyzed intermediates .
- Isotopic labeling: Use ¹³C-labeled aldehyde to track degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
